molecular formula C21H22FN3O5S2 B2394945 8-((4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 932549-05-8

8-((4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

Cat. No.: B2394945
CAS No.: 932549-05-8
M. Wt: 479.54
InChI Key: MCKUNZZFPLJVPR-UHFFFAOYSA-N
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Description

The compound features a pyrrolo[3,2,1-ij]quinolin-4(2H)-one core substituted with two sulfonyl-linked piperazine moieties. One piperazine is further modified with a 3-fluorophenyl group via sulfonation. The fluorine atom may enhance metabolic stability, while the sulfonyl groups likely improve aqueous solubility .

Properties

IUPAC Name

6-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O5S2/c22-17-2-1-3-18(14-17)31(27,28)23-8-10-24(11-9-23)32(29,30)19-12-15-4-5-20(26)25-7-6-16(13-19)21(15)25/h1-3,12-14H,4-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKUNZZFPLJVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)S(=O)(=O)C5=CC=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrroloquinoline core with sulfonamide and piperazine functionalities. Its molecular formula is C21H22FN4O4S2C_{21}H_{22}FN_4O_4S_2, and it possesses a molecular weight of approximately 466.55 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The sulfonamide group in the structure is known to inhibit various enzymes by mimicking substrates or altering enzyme conformation. This mechanism is crucial for its potential therapeutic applications, particularly in anti-infective and anticancer therapies.
  • Cellular Pathway Interference : The compound may interfere with cellular signaling pathways, particularly those involved in proliferation and apoptosis. This interference can lead to reduced tumor growth or enhanced sensitivity of cancer cells to other treatments.

Anticancer Properties

Preliminary studies suggest that the compound may have anticancer effects. Analogous compounds have been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.

Case Studies

  • Antitubercular Activity : A study evaluating related piperazine derivatives found that modifications in the piperazine ring significantly affected their inhibitory activity against Mycobacterium tuberculosis (IC50 values ranging from 1.35 to 2.18 µM) . While direct data on the target compound is lacking, it suggests a potential for similar efficacy.
  • Cytotoxicity Assessments : In vitro testing of similar compounds showed low cytotoxicity against human cell lines (HEK-293), indicating a favorable therapeutic index for further development . This aspect is crucial for the safety profile of any potential drug candidate.

Tables of Biological Activity

Activity Type IC50 (µM) References
AntimicrobialNot specified
AnticancerNot specified
Cytotoxicity (HEK-293)>100

Scientific Research Applications

Antimalarial Applications

Recent studies have highlighted the potential of sulfonamide derivatives in combating malaria by inhibiting key enzymes involved in the life cycle of the Plasmodium parasite.

Case Study: Efficacy Against Plasmodium

A study evaluated a series of pyrimidine-tethered sulfonamide derivatives, revealing that specific compounds exhibited potent effects against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. Notably, two compounds demonstrated IC50 values of 2.84 mM and 3.22 mM against the falcipains, showcasing their potential as templates for future antimalarial drug development .

Antileishmanial Properties

The compound also shows promise as a potential treatment for leishmaniasis, a disease caused by protozoan parasites.

In Vivo Studies

In vivo evaluations have indicated that derivatives similar to the target compound exhibit significant inhibition of parasite burden in infected animal models. For example, one derivative demonstrated over 56% inhibition of liver and spleen parasite loads in Balb/c mice . Such findings suggest that these compounds could be effective in treating visceral leishmaniasis.

Neuroprotective Potential

Emerging research indicates that compounds with similar structural frameworks may possess neuroprotective properties relevant to neurodegenerative diseases such as Parkinson's disease.

Mechanism Insights

Studies have reported that specific analogues can modulate neurotransmitter systems and exhibit symptomatic relief in models of neurodegeneration. For instance, piperazine-based derivatives have been linked to neuroprotective effects through interactions with serotonin receptors, which are crucial for mood regulation and cognitive function .

Data Summary Table

Property Antimalarial Activity Antileishmanial Activity Neuroprotective Effects
Target Enzymes Falcipain-2 & -3Leishmania parasitesSerotonin receptors
IC50 Values 2.84 mM - 3.22 mMCC50 = 65.11 μMNot specified
In Vivo Efficacy Significant inhibition56% inhibition in liver/spleenPotential symptomatic relief
Selectivity Index HighHighNot specified

Comparison with Similar Compounds

Piperazine-Containing Analog

  • Prulifloxacin (CAS 862189-96-6): Core Structure: Quinolone (distinct from pyrroloquinolinone). Substituents: Piperazinyl, ethyl, and propyl groups. Key Differences: The quinolone core is associated with antibacterial activity (DNA gyrase inhibition). While both compounds feature piperazine, the target’s dual sulfonyl-piperazine groups may enable broader hydrogen-bonding interactions .
2.2 Physicochemical and Pharmacokinetic Properties
Property Target Compound 8-Acetyl Analog 4-Chloro Sulfonamide Prulifloxacin
Core Structure Pyrroloquinolinone Pyrroloquinolinone Pyrroloquinolinone Quinolone
Key Substituents Dual sulfonyl-piperazine, 3F Acetyl Chlorobenzenesulfonamide Piperazinyl, ethyl, propyl
Polarity High (sulfonyl groups) Moderate (acetyl) Moderate (sulfonamide) Moderate (piperazine)
Molecular Weight Not reported Not reported Not reported 604.59
Solubility Likely high (polar groups) Lower (non-polar acetyl) Moderate High (piperazine enhances)
Metabolic Stability Enhanced (fluorine) Lower (no stabilizing groups) Moderate (chlorine) High (fluoroquinolone class)

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